molecular formula C15H22N4O2 B13970692 (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol CAS No. 857070-67-8

(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol

Cat. No.: B13970692
CAS No.: 857070-67-8
M. Wt: 290.36 g/mol
InChI Key: JBSDUDTXBQSWNN-UHFFFAOYSA-N
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Description

(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol is a synthetic small molecule featuring a benzimidazole core, a structure of significant interest in medicinal chemistry and chemical biology research. Benzimidazole derivatives are widely investigated for their potential to modulate various biological targets due to their ability to mimic purine bases . This particular compound is functionalized with a morpholinopropyl side chain, a moiety often incorporated to influence the molecule's solubility and pharmacokinetic properties, and a hydroxymethyl group which can serve as a handle for further chemical derivatization . Research into structurally similar 1H-benzo[d]imidazole compounds has demonstrated a range of potential biological activities in vitro, including inhibition of specific enzymes and interaction with nucleic acids . Some analogues have been studied for their roles in targeting human topoisomerase I, leading to DNA relaxation inhibition and cell cycle arrest in the G2/M phase . Other benzimidazole-based molecules are being explored in preclinical models for complex multifactorial diseases, showcasing the versatility of this chemical scaffold in basic research . The specific mechanism of action, binding affinity, and primary research applications for this compound are areas for ongoing investigation. Researchers are encouraged to characterize this compound fully in their specific experimental systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

857070-67-8

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

[2-(3-morpholin-4-ylpropylamino)-3H-benzimidazol-5-yl]methanol

InChI

InChI=1S/C15H22N4O2/c20-11-12-2-3-13-14(10-12)18-15(17-13)16-4-1-5-19-6-8-21-9-7-19/h2-3,10,20H,1,4-9,11H2,(H2,16,17,18)

InChI Key

JBSDUDTXBQSWNN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=NC3=C(N2)C=C(C=C3)CO

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. Common methods include:

  • Cyclization of o-phenylenediamine with formic acid or aldehydes.
  • Use of Lewis acids such as aluminum chloride or calcium chloride to promote ring closure.

For example, in related benzimidazole syntheses, treatment of o-phenylenediamine derivatives with aldehydes in the presence of Lewis acids like calcium chloride in alcoholic solvents has been documented to give high yields of benzimidazole intermediates.

Introduction of the 3-Morpholinopropyl Amino Side Chain

The 3-morpholinopropyl amino substituent is introduced via nucleophilic substitution or reductive amination reactions:

  • Nucleophilic substitution of a suitable leaving group (e.g., halogen) on the benzimidazole ring with 3-(morpholin-4-yl)propylamine.
  • Reductive amination of an aldehyde-functionalized benzimidazole intermediate with 3-morpholinopropylamine.

This step often requires mild heating and the use of solvents like 1,2-dichloroethane or ethanol. Catalysts such as silver triflate (AgOTf) have been reported to facilitate amination reactions on related heterocyclic systems.

Installation of the Hydroxymethyl Group at the 6-Position

The hydroxymethyl group at the 6-position can be introduced by:

  • Reduction of a 6-formyl or 6-carboxyl benzimidazole intermediate using reducing agents like sodium borohydride.
  • Direct hydroxymethylation via electrophilic substitution using formaldehyde derivatives under acidic or basic conditions.

The hydroxymethyl group enhances solubility and provides a handle for further functionalization.

Detailed Synthetic Procedure Example

A representative multi-step synthesis could be outlined as follows (adapted from general benzimidazole synthetic protocols and related morpholinopropyl substitutions):

Step Reaction Description Conditions Yield (%) Notes
1 Condensation of o-phenylenediamine with 6-formylbenzoic acid derivative Acidic medium, reflux 85-90 Formation of 6-formylbenzimidazole intermediate
2 Nucleophilic substitution with 3-(morpholin-4-yl)propylamine 1,2-Dichloroethane, AgOTf catalyst, 80 °C, 4 h 75-80 Introduction of morpholinopropyl amino group
3 Reduction of aldehyde to hydroxymethyl NaBH4 in methanol, 0-25 °C 90-95 Formation of final hydroxymethyl product

This sequence ensures the selective functionalization of the benzimidazole core with the desired substituents.

Data Tables and Analytical Outcomes

Physical and Chemical Properties

Property Value Method/Source
Molecular Formula C15H21N4O2 ChemicalBook
Molecular Weight 293.35 g/mol ChemicalBook
Melting Point ~192 °C (with solvents) ChemicalBook
Predicted Boiling Point 706.4 ± 70.0 °C ChemicalBook
Density 1.33 ± 0.1 g/cm³ ChemicalBook
pKa 9.21 ± 0.10 ChemicalBook

Reaction Yields and Purities

Step Yield (%) Purity (%) Analytical Method
Benzimidazole core formation 85-90 >95 TLC, HPLC
Amination with morpholinopropyl 75-80 >90 NMR, LC-MS
Reduction to hydroxymethyl 90-95 >98 NMR, IR

Research Outcomes and Optimization Notes

  • The use of Lewis acids such as calcium chloride or aluminum chloride enhances cyclization efficiency during benzimidazole formation.
  • Catalytic amounts of silver triflate facilitate nucleophilic amination, improving yield and selectivity.
  • Mild reduction conditions with sodium borohydride preserve sensitive functional groups while effectively converting aldehydes to hydroxymethyl groups.
  • Purification typically involves flash column chromatography on silica gel using solvent systems such as petroleum ether/ethyl acetate mixtures.
  • The compound’s purity is confirmed by TLC, NMR spectroscopy, and mass spectrometry, ensuring suitability for biological testing.

Chemical Reactions Analysis

Types of Reactions

(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol is a complex organic molecule with a benzoimidazole core that is known for its diverse biological activities. The compound integrates a morpholinopropyl amino group, enhancing its potential for interaction with biological targets. The presence of the hydroxymethyl group contributes to its solubility and reactivity, making it a subject of interest in medicinal chemistry.

Potential Applications

The potential applications of This compound span multiple fields. Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and molecular docking help elucidate the mechanism of action and potential therapeutic uses. Research indicates that compounds containing benzoimidazole moieties exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Specific studies have shown that similar compounds can inhibit certain enzymes or modulate receptor activity, suggesting that This compound may possess therapeutic potential against various diseases. Its structural features align with those of privileged substructures known to enhance bioactivity in drug discovery.

Scientific Research Applications

  • Medicinal Chemistry The compound is of interest in medicinal chemistry due to its benzoimidazole core, morpholinopropyl amino group, and hydroxymethyl group.
  • Biological activities Research indicates that compounds containing benzoimidazole moieties exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
  • Interaction Studies Interaction studies using techniques like surface plasmon resonance, isothermal titration calorimetry, and molecular docking help elucidate the mechanism of action and potential therapeutic uses.

Related Compounds

Several compounds share structural similarities with This compound :

Compound NameUnique Features
1H-benzimidazoleBasic structure without substituents
3-morpholinopropylamineContains morpholine but lacks benzimidazole
2-(4-(methylthio)phenyl)-1H-benzimidazoleSubstituted phenyl group enhances lipophilicity

Mechanism of Action

The mechanism of action of (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The morpholinopropyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The methanol moiety may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzimidazole scaffold is widely modified to tune physicochemical and biological properties. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Key Substituents Molecular Weight (m/z) Purity/LCMS Data Source/Synthesis
(2-((3-Morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol (Target) - Morpholinopropylamine (C₃H₆N-Morpholine) at position 2
- Hydroxymethyl at position 6
Not explicitly reported Not provided Not detailed in evidence
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-morpholinopropan-2-ol (9) - Benzyl-imino group at position 3
- Morpholinopropyl alcohol side chain
367 [M+H]⁺ Rt=0.67 min, purity >98% Purchased from InterBioScreen
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (3) - Benzyl-hydroxyethylamino group
- Butanoic acid side chain
Not explicitly reported Synthesized via NaOH hydrolysis Yuan and Zhu (2020)
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d) - Bromo at position 2
- Ethylamine side chain
210.6854 [M+H]⁺ Synthesized via LiAlH₄ reduction Iranian Journal (2016)
BIPM [(Bis(benzimidazole) complex)] - Thioether linkage
- Phenylmethanone group
Not explicitly reported Synthesized via KOH-mediated condensation Kumar et al. ()

Key Differences and Implications

  • Morpholine vs. Non-Morpholine Side Chains: The target compound and compound 9 both incorporate morpholine, a moiety known to enhance solubility and blood-brain barrier penetration.
  • Hydroxymethyl vs. Acidic Groups: The hydroxymethyl group in the target compound contrasts with the butanoic acid in compound 3, which may confer pH-dependent solubility or ionic interactions in biological systems .
  • Synthetic Accessibility : While compound 9 was commercially sourced, the target compound’s synthesis would likely require sequential alkylation and amination steps, similar to BIPM’s multi-step preparation involving chloroacetic acid and diamines .

Pharmacological and Physicochemical Trends

  • Molecular Weight : Morpholine-containing analogs (e.g., compound 9 , m/z=367) tend to have higher molecular weights compared to simpler derivatives like 6d (m/z=210), which may influence bioavailability .
  • Purity and Stability: LCMS data for compound 9 (purity >98%) suggest rigorous quality control, a critical factor for pharmacological evaluation.
  • Biological Activity : Although direct data for the target compound are unavailable, morpholine derivatives like 9 are often prioritized in kinase inhibitor development due to their balanced lipophilicity and hydrogen-bonding capacity .

Biological Activity

The compound (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol is a benzoimidazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Formula and Structure

  • Molecular Formula : C₁₅H₂₂N₄O₂
  • Molecular Weight : 290.36 g/mol
  • CAS Number : 857070-67-8

The compound features a benzoimidazole core integrated with a morpholinopropyl amino group and a hydroxymethyl group, which enhances its solubility and potential interactions with biological targets .

Structural Comparison

Compound NameStructureUnique Features
1H-benzimidazole1H-benzimidazoleBasic structure without substituents
3-morpholinopropylamine3-morpholinopropylamineContains morpholine but lacks benzimidazole
2-(4-(methylthio)phenyl)-1H-benzimidazole2-(4-(methylthio)phenyl)-1H-benzimidazoleSubstituted phenyl group enhances lipophilicity

Research indicates that compounds containing benzoimidazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds similar to this structure have shown effectiveness against a range of microbial pathogens.
  • Anticancer Properties : The compound may inhibit specific enzymes or modulate receptor activity, which is crucial for cancer cell proliferation. Studies have demonstrated that benzoimidazole derivatives can induce apoptosis in cancer cells and inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) .
  • Anti-inflammatory Effects : The presence of the morpholinopropyl group may enhance anti-inflammatory responses.

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of various benzofuran derivatives, which share structural similarities with the target compound. The most active derivatives displayed IC₅₀ values ranging from 0.49 to 47.02 µM against non-small cell lung carcinoma cell lines A549 and NCI-H23. These results suggest that similar compounds may exert potent anticancer effects through mechanisms such as apoptosis induction and VEGFR inhibition .
  • Enzyme Inhibition : Another research highlighted the potential of benzoimidazole derivatives in inhibiting heat shock protein 90 (HSP90), which is crucial for the stability of several oncoproteins. The inhibition of HSP90 can lead to the degradation of these proteins, thereby reducing cancer cell viability .

Interaction Studies

Understanding how This compound interacts with biological systems is essential for elucidating its therapeutic potential. Techniques such as:

  • In vitro assays to assess cytotoxicity,
  • Molecular docking studies to predict binding affinities to target proteins,
  • Cell cycle analysis to determine effects on cell proliferation,

are critical in establishing the compound's bioactivity.

Q & A

How can synthetic routes for (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol be designed, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis of benzimidazole derivatives typically involves multi-step protocols. A plausible route for the target compound may include:

  • Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic conditions. For example, evidence from similar syntheses (e.g., thiazole-benzimidazole conjugates) uses ethanol as a solvent and acetic acid as a catalyst for imine formation .
  • Step 2: Introduction of the morpholinopropylamine side chain. This may involve nucleophilic substitution or reductive amination. For instance, in related Pd-complexed benzimidazoles, alkylation with chloroacetic acid in HCl was employed to attach functional groups .
  • Optimization: Reaction parameters such as temperature (reflux at 80–100°C), solvent polarity (methanol/ethanol), and stoichiometric ratios of reagents (1:1–1:2 for amine:aldehyde) significantly impact yield. TLC monitoring (e.g., Rf values ~0.6–0.7 in ethyl acetate/hexane) and recrystallization from ethanol can purify intermediates .

What spectroscopic techniques are most effective for characterizing this compound, and how can overlapping NMR signals be resolved?

Methodological Answer:

  • FT-IR: Identifies functional groups like -NH (3320–3160 cm⁻¹), aromatic C-H (2930–2978 cm⁻¹), and C=N (1666–1673 cm⁻¹). The methanol group (-OH) may show a broad peak ~3200–3400 cm⁻¹ .
  • NMR:
    • 1H NMR: Aromatic protons in benzimidazole typically appear at δ 6.5–8.3 ppm. The morpholine protons (CH₂-N-CH₂) resonate as multiplets at δ 2.4–3.5 ppm. Methanol protons (-CH₂OH) may split into a triplet (δ 3.7–4.2 ppm) due to coupling with adjacent groups .
    • 13C NMR: Benzimidazole carbons appear at δ 110–160 ppm, while morpholine carbons are δ 45–70 ppm. Overlapping signals can be resolved using 2D techniques (HSQC, HMBC) or deuterated DMSO-d6 as a solvent .
  • LCMS/HRMS: Confirms molecular weight (e.g., [M+H]+ or [M-H]- ions) and fragmentation patterns. For example, a calculated [M+H]+ of ~350–400 Da aligns with similar benzimidazole derivatives .

What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model thermochemical properties (e.g., bond dissociation energies, HOMO-LUMO gaps). Basis sets like 6-31G(d,p) provide accuracy for organic molecules .
  • Molecular Electrostatic Potential (MESP): Maps electron-rich regions (e.g., morpholine nitrogen, benzimidazole NH) to predict nucleophilic/electrophilic sites. This aids in understanding reactivity in cross-coupling or substitution reactions .
  • MD Simulations: Assess solvation effects (e.g., methanol/water interactions) and conformational stability of the morpholinopropyl chain. Tools like GROMACS with OPLS-AA force fields are recommended .

How can researchers evaluate the compound’s potential as an enzyme inhibitor, and what experimental assays validate docking predictions?

Methodological Answer:

  • Target Selection: Prioritize enzymes with benzimidazole-binding pockets (e.g., kinases, bromodomains). For example, BRD4 inhibitors with benzimidazole scaffolds show affinity for acetylated lysine recognition sites .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions. Key residues (e.g., BRD4’s Asn140, Tyr97) may form hydrogen bonds with the morpholine oxygen or benzimidazole NH .
  • Validation Assays:
    • Fluorescence Polarization: Measure displacement of fluorescent probes (e.g., acetylated histone peptides) in bromodomain assays.
    • Kinase Inhibition: Use ADP-Glo™ assays to quantify ATPase activity in the presence of the compound .

How can solubility and bioavailability challenges be addressed in preclinical studies?

Methodological Answer:

  • Salt Formation: Convert the free base to hydrochloride or citrate salts to enhance aqueous solubility. For example, similar benzimidazoles showed improved solubility at pH 4–6 .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) on the methanol moiety. This strategy increased bioavailability in fluorenylmethanol derivatives .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter) to enhance cellular uptake. Dynamic Light Scattering (DLS) and TEM validate size and stability .

What strategies resolve contradictory data in biological activity assays (e.g., IC50 variability)?

Methodological Answer:

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, IC50 values for kinase inhibitors vary by >50% under differing serum conditions .
  • Orthogonal Assays: Confirm activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation (e.g., reduced phosphorylation levels).
  • Metabolite Screening: Use LC-MS/MS to identify degradation products (e.g., oxidized morpholine rings) that may interfere with activity .

How can structure-activity relationships (SAR) guide further optimization?

Methodological Answer:

  • Core Modifications: Compare analogs with substituted benzimidazoles (e.g., 5-Cl or 6-OMe) to assess steric/electronic effects. For instance, 4-methoxybenzylidene derivatives showed enhanced potency due to π-π stacking .
  • Side Chain Variation: Replace morpholinopropyl with piperazine or thiomorpholine to alter lipophilicity (clogP). QSAR models using Molinspiration or SwissADME predict optimal ranges (clogP 2–4) .
  • Bioisosteres: Substitute methanol with trifluoroethanol or hydroxamic acid to improve metabolic stability while retaining hydrogen-bonding capacity .

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